L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt

Descripción general

Descripción

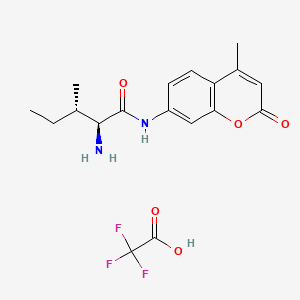

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is a chemical compound with the empirical formula C16H20N2O3 · C2HF3O2 and a molecular weight of 402.36. It is commonly used in proteomics research and as an enzyme substrate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt typically involves the coupling of L-isoleucine with 7-amido-4-methylcoumarin in the presence of trifluoroacetic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.

Análisis De Reacciones Químicas

Types of Reactions

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-isoleucine and 7-amido-4-methylcoumarin.

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide, potassium permanganate.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: L-Isoleucine and 7-amido-4-methylcoumarin.

Oxidation: Oxidized derivatives of the compound.

Substitution: Compounds with substituted functional groups.

Aplicaciones Científicas De Investigación

Key Applications

-

Protease Activity Assays

- L-Ile-AMC is primarily used as a substrate for measuring protease activity. Upon cleavage by proteases, the fluorescent 4-methylcoumarin is released, allowing for quantification through fluorescence intensity measurements. This property is crucial for studying enzyme kinetics and inhibition.

-

Enzyme Specificity Studies

- The compound can be modified with different amino acid sequences to analyze the specificity of various proteases. By examining how different enzymes interact with L-Ile-AMC, researchers can gain insights into enzyme functions and design specific inhibitors for therapeutic applications.

- Cell-Based Assays

-

Protein Localization and Interaction Studies

- By conjugating L-Ile-AMC to antibodies or other targeting molecules, researchers can visualize and quantify specific proteins within cells or tissues. This application is particularly useful for protein localization studies and monitoring protein expression levels.

-

Biochemical Pathway Analysis

- The compound aids in elucidating metabolic pathways by providing a means to monitor enzyme activities involved in these processes. Its fluorescent nature allows for real-time tracking of interactions within complex biological systems.

Mecanismo De Acción

The mechanism of action of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves its use as a substrate for specific enzymes. When the compound is hydrolyzed by an enzyme, it releases a fluorescent product, 7-amido-4-methylcoumarin, which can be detected and quantified. This allows researchers to study enzyme activity and kinetics in various biological systems .

Comparación Con Compuestos Similares

Similar Compounds

L-Leucine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

L-Methionine-7-amido-4-methylcoumarin trifluoroacetate salt: Used for studying methionine aminopeptidase activity.

L-Alanine-7-amido-4-methylcoumarin trifluoroacetate salt: Used as a substrate for aminopeptidase.

Uniqueness

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is unique due to its specific use as a substrate for enzymes that recognize L-isoleucine. This specificity makes it valuable for studying enzymes that preferentially interact with L-isoleucine residues in proteins .

Actividad Biológica

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt (L-Ile-AMC) is a synthetic compound extensively used in biochemical research, particularly in the study of proteases and peptidases. This article delves into its biological activity, applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 402.36 g/mol. The trifluoroacetate moiety enhances its solubility and stability in various solvents, making it suitable for laboratory applications. The compound appears as a white powder and is soluble in organic solvents, which facilitates its use in aqueous environments for enzyme assays.

This compound acts as a fluorogenic substrate for various enzymes, particularly aminopeptidases and proteases. Upon enzymatic hydrolysis, the 7-amido group is cleaved, releasing a fluorescent 4-methylcoumarin derivative. This reaction allows researchers to monitor enzymatic activity quantitatively through fluorescence measurements, which correlate with enzyme kinetics.

Applications in Research

The compound is primarily employed in:

- Protease Activity Assays : It serves as a substrate for proteases, enabling real-time monitoring of enzyme kinetics.

- Cell-Based Assays : Researchers can introduce L-Ile-AMC into living cells to measure endogenous protease activity through fluorescence detection.

- Enzyme Specificity Studies : Interaction studies help elucidate enzyme specificity and catalytic mechanisms within biological systems.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Alanine-7-amido-4-methylcoumarin trifluoroacetate | Smaller size; used for different enzyme assays | |

| L-Methionine-7-amido-4-methylcoumarin trifluoroacetate | Contains sulfur; distinct substrate specificity | |

| L-Valine-7-amido-4-methylcoumarin trifluoroacetate | Valine substitution affects binding properties |

This compound stands out due to its specific amino acid composition, enhancing its utility in studying enzymes that interact with branched-chain amino acids.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

- Protease Activity Measurement : A study utilized this compound to assess protease activity in response to different cellular stimuli. The fluorescence intensity provided quantitative data on enzymatic activity variations under varying conditions.

- Enzyme Specificity : Research focusing on the interaction between L-Ile-AMC and different proteases revealed significant differences in substrate affinity, aiding in understanding enzyme specificity and catalytic mechanisms.

- Real-Time Monitoring : The compound's fluorescent nature allows for real-time monitoring of enzyme interactions, which enhances experimental accuracy and provides insights into metabolic pathways.

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPJTDCCTDQORL-UXZWUECBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647384 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-53-2 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.